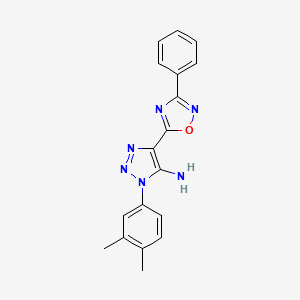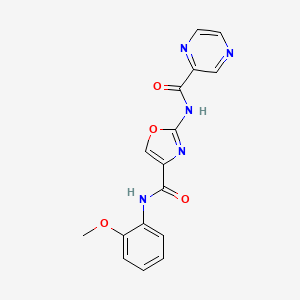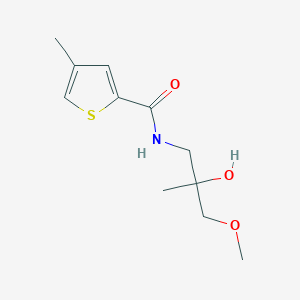![molecular formula C23H23N5O6S B2628252 Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate CAS No. 896292-02-7](/img/structure/B2628252.png)
Ethyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a thiazolo[3,2-b][1,2,4]triazole ring, a nitrophenyl group, and a piperidine ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . Techniques like IR, 1H-NMR, and 13C-NMR would likely be used to confirm the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure . For example, the presence of multiple rings might make it relatively rigid, and the various functional groups could affect its solubility and reactivity.Scientific Research Applications
Synthetic Pathways and Mechanism Insights
A significant aspect of the compound's scientific research applications lies in its synthetic pathways and the mechanistic insights it provides. For example, Gomha et al. (2017) synthesized a novel compound by reacting N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The study not only elucidates the reaction mechanism but also confirms the structure through elemental analysis and spectral data, indicating the compound's potential for further chemical modifications and applications in synthesizing related heterocyclic compounds (Gomha, Muhammad, & Edrees, 2017).
Antimicrobial and Antitumor Potency
Research has also explored the antimicrobial and antitumor potentials of derivatives related to the compound . The in vitro antitumor activities against specific cancer cell lines, such as human lung (A-549) and human hepatocellular carcinoma (HepG-2), have been determined, showing high potency compared to standard drugs like Cisplatin. This suggests a promising avenue for developing new therapeutic agents based on the compound's structure (Gomha, Muhammad, & Edrees, 2017).
Furan Ring Containing Organic Ligands
The compound's furan component is of particular interest in the synthesis and characterization of organic ligands. Patel (2020) conducted research on the chelating properties of furan ring-containing organic ligands, demonstrating their potential in synthesizing transition metal complexes with significant antibacterial activities. This research underlines the compound's utility in developing new materials with potential applications in medicinal chemistry and materials science (Patel, 2020).
Analgesic and Pharmacological Properties
Further investigations into the pharmacological applications have revealed that derivatives of the compound exhibit notable analgesic properties. For instance, the structural characterization of analgesic isothiazolopyridines of Mannich base type highlighted the potential for developing new pain management therapies. Such studies not only expand our understanding of the compound's pharmacological profiles but also open pathways for new drug development (Karczmarzyk & Malinka, 2008).
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use and the results of initial studies . For example, if it shows promise as a drug, future research might focus on optimizing its properties, studying its mechanism of action in more detail, and conducting clinical trials.
Properties
IUPAC Name |
ethyl 1-[[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]-(4-nitrophenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6S/c1-2-33-22(30)15-9-11-26(12-10-15)18(14-5-7-16(8-6-14)28(31)32)19-21(29)27-23(35-19)24-20(25-27)17-4-3-13-34-17/h3-8,13,15,18,29H,2,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQQNUGNQNTCRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)
![6-(4-(5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2628173.png)
![(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2628174.png)
![9-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2628175.png)

![2-[(3R,4S)-3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid](/img/structure/B2628177.png)
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2628180.png)

![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)


![3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2628189.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)
